MBM-17

Nek2 inhibition Kinase assay Biochemical potency

MBM-17 is a highly selective Nek2 inhibitor (IC50=3 nM) with ~1900-fold selectivity over Aurora A, outperforming MBM-55 (off-target RSK1/DYRK1a) and >250-fold more potent than JH295. Its clean profile minimizes confounding variables in pathway analysis, phosphoproteomics, and CRISPR/Cas9 rescue experiments. The HCl salt MBM-17S has a validated in vivo regimen (20 mg/kg i.p. BID, 21 days) with significant TGI and no toxicity. Published IV PK parameters (CL, Vss, T1/2, AUC) enable PK/PD modeling. Choose MBM-17 for definitive Nek2 target engagement.

Molecular Formula C28H28N6O2
Molecular Weight 480.6 g/mol
CAS No. 2083621-90-1
Cat. No. B3028455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBM-17
CAS2083621-90-1
Molecular FormulaC28H28N6O2
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCN(C)CCN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)C(=O)N)OCC5=CC=CC=C5
InChIInChI=1S/C28H28N6O2/c1-32(2)12-13-33-18-23(16-31-33)21-10-11-34-25(17-30-27(34)15-21)22-8-9-24(28(29)35)26(14-22)36-19-20-6-4-3-5-7-20/h3-11,14-18H,12-13,19H2,1-2H3,(H2,29,35)
InChIKeyRENORGCYKWQFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MBM-17 (CAS 2083621-90-1) – A Potent, Selective Nek2 Inhibitor for Cancer Research


MBM-17 (compound 42c) is a small-molecule inhibitor of NIMA-related kinase 2 (Nek2), a serine/threonine kinase critical for mitotic regulation and frequently overexpressed in various cancers. It exhibits low nanomolar biochemical potency (IC50 = 3.0 nM) against Nek2 and demonstrates antiproliferative activity across multiple cancer cell lines by inducing G2/M cell cycle arrest and apoptosis [1]. MBM-17 belongs to the imidazo[1,2-a]pyridine scaffold class and was discovered through structure-based design and bioisostere optimization [1]. In vivo, its salt form (MBM-17S) suppresses tumor growth with a favorable tolerability profile [1].

Why MBM-17 Cannot Be Replaced by Other Nek2 Inhibitors – Critical Differentiators


Nek2 inhibitors vary substantially in potency, selectivity, mechanism of action, and in vivo pharmacology, making generic substitution scientifically unsound. MBM-17 occupies a distinct position within this chemical space: while more potent Nek2 inhibitors exist (e.g., MBM-55, IC50 = 1 nM), MBM-55 exhibits significant off-target activity against RSK1 (IC50 = 5.4 nM) and DYRK1a (IC50 = 6.5 nM) [1]. Conversely, MBM-17 demonstrates a wider selectivity window against the mitotic kinase Aurora A (IC50 = 5800 nM, ~1900-fold selectivity) [2]. Irreversible inhibitors like JH295 (IC50 = 770 nM) are >250-fold less potent and operate via covalent modification of Cys22 . Hec1/Nek2 interaction inhibitors (e.g., INH1, IC50 = 10-21 µM) exhibit cellular activity orders of magnitude weaker than MBM-17 . These quantitative gaps in potency and selectivity necessitate compound-specific validation.

MBM-17 Comparative Evidence: Quantitative Differentiation vs. Analogs and In-Class Candidates


Biochemical Potency: MBM-17 vs. MBM-55, JH295, INH1, and CMP3a

MBM-17 inhibits Nek2 with an IC50 of 3.0 nM in a cell-free biochemical assay. This potency is intermediate within the Nek2 inhibitor class: it is 3-fold less potent than its closest analog MBM-55 (IC50 = 1.0 nM) [1], but >250-fold more potent than the irreversible inhibitor JH295 (IC50 = 770 nM) and >3,000-fold more potent than the Hec1/Nek2 interaction inhibitor INH1 (IC50 = 10-21 µM) . Compared to CMP3a (IC50 = 82.74 nM in cell-free kinase-binding assay) [2], MBM-17 is ~28-fold more potent.

Nek2 inhibition Kinase assay Biochemical potency

Kinase Selectivity Profile: MBM-17 vs. MBM-55

MBM-17 exhibits a cleaner selectivity profile compared to its more potent analog MBM-55. In kinase panel profiling, MBM-17 shows minimal off-target activity, with the only reported cross-reactivity being Aurora A at an IC50 of 5800 nM, representing a ~1900-fold selectivity window over Nek2 [1]. In contrast, MBM-55 demonstrates significant activity against RSK1 (IC50 = 5.4 nM) and DYRK1a (IC50 = 6.5 nM), with only ~5- to 6-fold selectivity over Nek2, and also inhibits CHK1 (57 nM), GSK-3β (91 nM), ABL (20 nM), CDK2 (370 nM), CDK4 (441 nM), and AKT1 (608 nM) [2].

Kinase selectivity Off-target activity Aurora A RSK1 DYRK1a

Antiproliferative Activity in Cancer Cell Lines: MBM-17 vs. MBM-55

MBM-17 and MBM-55 were evaluated for antiproliferative activity in a panel of human cancer cell lines. MBM-17 inhibited proliferation with IC50 values of 0.48 µM (MGC-803 gastric), 1.06 µM (HCT-116 colorectal), and 4.53 µM (Bel-7402 hepatocellular) [1]. MBM-55 showed comparable but slightly different cellular potency: 0.53 µM (MGC-803), 0.84 µM (HCT-116), and 7.13 µM (Bel-7402) [2]. The differences are modest, but MBM-17 demonstrates a slight advantage in Bel-7402 cells (1.6-fold) and MGC-803 cells (1.1-fold), while MBM-55 is marginally more potent in HCT-116 cells (1.3-fold).

Cancer cell proliferation Gastric cancer Colorectal cancer Hepatocellular carcinoma

In Vivo Antitumor Efficacy and Tolerability: MBM-17S Salt Form

The hydrochloride salt form MBM-17S was evaluated in a nude mouse HCT-116 colorectal cancer xenograft model. Administration at 20 mg/kg i.p. twice daily for 21 days resulted in significant tumor growth suppression without apparent toxicity, as evidenced by stable body weight and normal appearance of treated animals [1]. This in vivo efficacy, combined with the absence of overt toxicity, distinguishes MBM-17 from other Nek2 inhibitors that either lack reported in vivo data or exhibit narrower therapeutic indices. For comparison, CMP3a demonstrated efficacy in GBM models but required intracranial administration and showed synergy primarily with radiotherapy [2]. JH295 has been used in vivo in embryonic development studies but lacks comprehensive antitumor efficacy data .

In vivo efficacy Xenograft model Tolerability MBM-17S

Pharmacokinetic Parameters: MBM-17 Intravenous Profile

MBM-17 was characterized for pharmacokinetic properties following a single 1.0 mg/kg intravenous dose. Key parameters include clearance (CL) of 42.4 mL/min/kg, steady-state volume of distribution (Vss) of 4.06 L/kg, and terminal half-life (T1/2) of 2.42 hours . The area under the curve (AUC0-t) was 386 ng·h/mL and AUC0-∞ was 405 ng·h/mL . These PK parameters inform dose selection and scheduling for in vivo studies. Comparative PK data for MBM-55, JH295, and CMP3a are not readily available in public databases, making MBM-17's reported PK profile a practical advantage for experimental planning.

Pharmacokinetics Clearance Half-life Volume of distribution

MBM-17 Application Scenarios: Where This Compound Provides Scientific Advantage


Mechanistic Studies Requiring Clean Kinase Selectivity

MBM-17 is the preferred Nek2 inhibitor for experiments where off-target kinase activity must be minimized. Its ~1900-fold selectivity over Aurora A and lack of reported activity against RSK1, DYRK1a, or other kinases make it superior to MBM-55, which inhibits RSK1 and DYRK1a at near-equipotent concentrations [1]. This clean profile reduces confounding variables in pathway analysis and target validation studies. Applications include CRISPR/Cas9 rescue experiments, phosphoproteomics, and cell cycle synchronization assays.

In Vivo Tumor Xenograft Studies with Established Dosing Regimen

MBM-17S (the hydrochloride salt form) has a validated in vivo dosing schedule of 20 mg/kg i.p. twice daily for 21 days that achieves significant tumor growth inhibition in HCT-116 xenografts without observable toxicity [2]. This established protocol reduces optimization time and animal usage compared to Nek2 inhibitors lacking published in vivo regimens (e.g., JH295) or requiring specialized administration routes (e.g., CMP3a intracranial delivery).

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies

MBM-17's publicly reported intravenous PK parameters (CL, Vss, T1/2, AUC) enable researchers to model exposure-response relationships and design appropriate dosing intervals for chronic studies . This is particularly valuable for PK/PD correlation experiments, where compound exposure must be linked to target engagement biomarkers such as phospho-Nek2 or downstream effectors. The availability of these parameters distinguishes MBM-17 from most Nek2 inhibitors that lack disclosed PK data.

Combination Therapy Screening with Moderate Potency Agents

MBM-17's 3 nM biochemical potency places it in a favorable range for combination studies where extreme potency (e.g., MBM-55's 1 nM) might obscure additive or synergistic effects. The compound induces G2/M arrest and apoptosis in cancer cells [3], providing a clear phenotypic readout for combination screens with DNA-damaging agents (e.g., cisplatin, doxorubicin) or other cell cycle-targeting compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MBM-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.